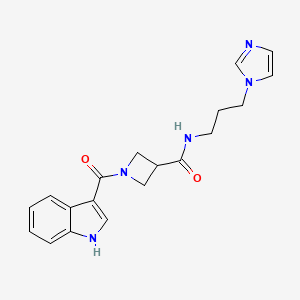
N-(3-(1H-imidazol-1-yl)propyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-imidazol-1-yl)propyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(1H-imidazol-1-yl)propyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates an imidazole moiety, an indole ring, and an azetidine core. The chemical formula is represented as follows:
This structure is significant for its biological activity, particularly due to the presence of the imidazole and indole groups, which are known for their diverse pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of 3-substituted indoles have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that the compound may possess similar activities, potentially making it a candidate for further antimicrobial research.
Anticancer Properties
The indole and imidazole moieties are often associated with anticancer activities. Various benzimidazole derivatives have been reported to exhibit significant anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest . The specific structure of this compound may enhance these effects, warranting detailed investigation into its anticancer potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the imidazole and indole rings can significantly influence potency and selectivity against various biological targets. For instance, halogen substitutions on the indole ring have been shown to enhance antimicrobial activity against MRSA .
Study 1: Antimicrobial Evaluation
In a recent study focusing on 3-substituted indoles, several analogues were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with specific substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural variations in optimizing activity against resistant strains like MRSA .
Study 2: Anticancer Screening
A screening of various indole derivatives revealed that certain modifications led to significant cytotoxicity against cancer cell lines. Compounds with a similar scaffold to this compound demonstrated IC50 values in low micromolar ranges, indicating potential for development as anticancer agents .
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-18(21-6-3-8-23-9-7-20-13-23)14-11-24(12-14)19(26)16-10-22-17-5-2-1-4-15(16)17/h1-2,4-5,7,9-10,13-14,22H,3,6,8,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKIKCZWWDOWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














